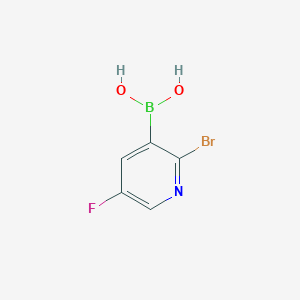

(2-Bromo-5-fluoropyridin-3-yl)boronic acid

Description

(2-Bromo-5-fluoropyridin-3-yl)boronic acid is a heteroaryl boronic acid derivative featuring a pyridine core substituted with bromine (Br) at the 2-position and fluorine (F) at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent, which acts as a leaving group, enabling the formation of biaryl structures critical in drug discovery . The compound’s unique structure makes it valuable in synthesizing molecules for oncology and infectious disease research, particularly in developing protease inhibitors and kinase-targeted therapies .

Properties

IUPAC Name |

(2-bromo-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAFOMLXADHCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluoropyridin-3-yl)boronic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at 0°C . The resulting 2-bromo-5-fluoropyridine is then subjected to boronation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of (2-Bromo-5-fluoropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (2-Bromo-5-fluoropyridin-3-yl)boronic acid is in the development of pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling allows for the synthesis of complex biaryl compounds that are essential in drug discovery. For example, it has been used to create potent inhibitors targeting various biological pathways, including cancer and infectious diseases .

Case Study: Anticancer Agents

Research has shown that derivatives synthesized from (2-Bromo-5-fluoropyridin-3-yl)boronic acid exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. These compounds have demonstrated promising results in preclinical models for colorectal cancer treatment .

Material Science

In material science, (2-Bromo-5-fluoropyridin-3-yl)boronic acid serves as a precursor for creating functional materials, including polymers and nanomaterials. Its reactivity allows for the incorporation into polymer backbones or as a cross-linking agent.

Table 1: Applications in Material Science

| Application Type | Description | Example Compound |

|---|---|---|

| Polymer Synthesis | Used as a monomer or cross-linker | Conductive polymers |

| Nanomaterial Fabrication | Forms hybrid materials with enhanced properties | Nanocomposites for sensors |

Biological Studies

The compound is also utilized in biological studies due to its structural similarity to biologically active molecules. It can be employed to investigate enzyme inhibition and receptor binding mechanisms.

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Binding

Studies have indicated that certain derivatives of (2-Bromo-5-fluoropyridin-3-yl)boronic acid show high affinity for nAChRs, suggesting potential therapeutic applications in treating nicotine addiction and other neurological disorders .

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals .

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Boronic Acids

- 2-Chloro-5-fluoropyridine-3-boronic acid : Replacing bromine with chlorine reduces steric bulk but maintains similar electronic properties. Chlorine’s lower electronegativity compared to bromine may slightly decrease reactivity in cross-coupling reactions .

- Phenylboronic acid : Lacking a heteroaromatic ring, this simpler analogue shows lower selectivity in diol-binding applications (e.g., saccharide sensing) due to reduced electronic modulation .

Fluorine-Substituted Derivatives

Fluorine’s electron-withdrawing effect lowers the pKa of boronic acids, enhancing their Lewis acidity and diol-binding capacity at physiological pH. For example:

- 2-Fluoro-3-methylpyridin-4-yl boronic acid : The fluorine at the 2-position stabilizes the boronate conjugate base, but the methyl group may sterically hinder interactions with enzymes or receptors .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This non-pyridinyl derivative exhibits strong inhibition (IC50 ~1 µM) against fungal histone deacetylases, highlighting how extended aromatic systems and methoxyethyl groups enhance potency compared to simpler pyridinyl boronic acids .

pKa and Binding Affinity

- (2-Bromo-5-fluoropyridin-3-yl)boronic acid : Predicted pKa ~8.5–9.0 (based on analogous fluorinated boronic acids), making it suitable for physiological applications where moderate Lewis acidity is required .

- 3-AcPBA and 4-MCPBA : These commonly used boronic acids have higher pKa values (~10–11), limiting their utility in glucose sensing or enzyme inhibition at neutral pH .

- Meta-substituted aryl boronic acids : Demonstrated improved inhibition (IC50 20–30 µM) against bacterial penicillin-binding proteins (PBPs) compared to ortho-substituted analogues, suggesting the target compound’s meta-like fluorine substitution may enhance biological activity .

Data Tables

Table 1: Comparative Properties of Selected Boronic Acids

Biological Activity

(2-Bromo-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative characterized by a pyridine ring that contains both bromine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The unique structural features of boronic acids, combined with the effects of halogenation, make this compound a subject of interest for various therapeutic applications.

- Molecular Formula : CHBBrFNO

- Molecular Weight : 219.80 g/mol

- Melting Point : >300°C

- Boiling Point : 357.1°C at 760 mmHg

These properties suggest a stable compound capable of participating in various chemical reactions, which is essential for its biological activity.

Boronic acids are known to interact with enzymes, particularly those involved in protease and kinase pathways. The presence of fluorine and bromine atoms in (2-Bromo-5-fluoropyridin-3-yl)boronic acid can enhance its binding affinity and selectivity towards specific biological targets.

- Enzyme Inhibition : Compounds similar to (2-Bromo-5-fluoropyridin-3-yl)boronic acid have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have been implicated in cancer progression .

- Receptor Interaction : The compound's structural features may influence its interaction with various receptors, including those involved in neurotransmission and hormonal signaling pathways. For instance, studies on related pyridine derivatives indicate that modifications can lead to enhanced agonistic or antagonistic properties at dopamine and serotonin receptors .

1. Inhibition Studies

Research has indicated that boronic acids can act as potent inhibitors of histone deacetylases (HDACs), which are involved in gene expression regulation. The introduction of fluorine into the structure has been shown to increase the potency of these compounds significantly .

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| Vorinostat | 1.5 | HDAC1 |

| SF5-Vorinostat | 0.75 | HDAC1 |

| (2-Bromo-5-fluoropyridin-3-yl)boronic acid | TBD | TBD |

2. Structural Activity Relationship (SAR)

The impact of fluorination on biological activity has been widely studied. For example, fluorinated derivatives often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

3. Metabolic Stability

A study evaluating the metabolic stability of various pyridine derivatives found that the presence of halogens, particularly fluorine, contributed to increased half-lives in liver microsomal assays, suggesting a favorable pharmacokinetic profile for potential drug candidates .

Q & A

Q. What are the standard synthetic routes for (2-Bromo-5-fluoropyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki coupling .

- Base and solvent : Na₂CO₃ or K₃PO₄ in DME/H₂O mixtures optimize coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from THF/water yields >95% purity .

Q. How should researchers handle and store (2-Bromo-5-fluoropyridin-3-yl)boronic acid to prevent degradation?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers to avoid boroxine formation via dehydration .

- Solvent compatibility : Use anhydrous THF or DMSO for dissolution; avoid protic solvents (e.g., water, alcohols) unless stabilized .

- Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this boronic acid be resolved?

Discrepancies in coupling yields often arise from:

- Steric hindrance : The 2-bromo substituent reduces accessibility for Pd catalysts. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Competing side reactions : Bromide displacement by boronate can occur. Monitor reaction progress via LC-MS and adjust stoichiometry (1:1.2 boronic acid:halide ratio) .

- Base sensitivity : Strong bases (e.g., KOtBu) may deprotonate the boronic acid, leading to instability. Opt for milder bases like NaHCO₃ .

Q. What methodologies are recommended for analyzing the binding kinetics of this boronic acid with diol-containing biomolecules?

- Stopped-flow fluorescence : Measures rapid binding (millisecond timescale) with sugars (e.g., fructose, glucose) at physiological pH .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for interactions with glycosylated proteins .

- NMR titration : ¹⁹F NMR tracks fluorine environment changes during diol binding, providing real-time kinetic data .

Q. How can thermal stability data inform its application in materials science or drug delivery systems?

- Thermogravimetric analysis (TGA) : Reveals decomposition onset temperatures (~200°C) and degradation pathways (boroxine formation) .

- Flame-retardant potential : Boron’s char-forming ability reduces flammability; blend with polymers (e.g., polycarbonates) at 5–10 wt% .

- Drug delivery : Functionalize nanoparticles with the boronic acid for glucose-responsive release in diabetic therapies .

Q. What strategies optimize its use in anticancer drug discovery pipelines?

- In vitro assays : Test against glioblastoma (U87-MG) or triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays (IC₅₀ typically 10–50 µM) .

- Proteasome inhibition : Mimic bortezomib’s mechanism by targeting β5-subunit binding via boronate-threonine interactions .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to kinases or HIF-1α .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.